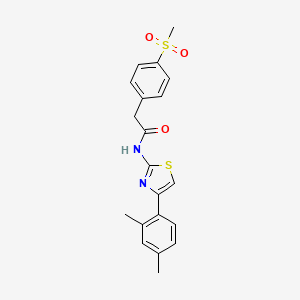

![molecular formula C8H15NO B2473984 5-Azaspiro[3.4]octan-7-ylmethanol CAS No. 1823371-50-1](/img/structure/B2473984.png)

5-Azaspiro[3.4]octan-7-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Azaspiro[3.4]octan-7-ylmethanol is a chemical compound with the molecular formula C8H15NO . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a research paper . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octan-7-ylmethanol is 1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octan-7-ylmethanol has a molecular weight of 141.21 . The physical form of the compound is oil .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis

5-Azaspiro compounds, including variants like 5-azaspiro[2.4]heptanes and 5-azaspiro[3.4]octan-7-ylmethanol, are integral in diversity-oriented synthesis. They are synthesized via multicomponent condensation and transformed into functionalized pyrrolidines, piperidines, and azepines. These processes yield scaffolds of significant relevance for drug discovery, particularly in chemistry-driven approaches (Wipf, Stephenson, & Walczak, 2004).

Stereochemical Structure-Activity Relationships

5-Azaspiro compounds are also essential in studying stereochemical structure-activity relationships. For example, specific derivatives like 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones have been synthesized to understand the stereochemical and physicochemical properties affecting antibacterial activity against various bacteria (Kimura et al., 1994).

Novel Structural Modules for Drug Discovery

The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, as described by Li, Rogers-Evans, and Carreira (2013), highlights their role as novel, multifunctional, and structurally diverse modules in drug discovery. These spirocycles are designed to enhance the potential for new drug developments (Li, Rogers-Evans, & Carreira, 2013).

Cycloaddition Reactions

5-Azaspiro compounds are key in cycloaddition reactions, as demonstrated by Chiaroni et al. (2000) in their synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These compounds result from the stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones, highlighting the compounds' versatility in organic synthesis (Chiaroni et al., 2000).

Safety And Hazards

The safety information for 5-Azaspiro[3.4]octan-7-ylmethanol indicates that it is potentially harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-azaspiro[3.4]octan-7-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZDFXXMGUFNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.4]octan-7-ylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)

![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)

![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)

![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)